

# Detailed protocol for the synthesis of Axitinib intermediate

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## Compound of Interest

Compound Name: 6-Ethoxy-1H-indazol-3-ylamine

CAS No.: 1394067-63-0

Cat. No.: B1403346

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Application Note: Advanced Protocol for the Telescoped Synthesis of Axitinib Intermediate

## Executive Summary

This application note details a robust, industrial-scale protocol for the synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a critical late-stage intermediate in the manufacturing of the tyrosine kinase inhibitor Axitinib (Inlyta®).

Traditionally, the synthesis of Axitinib involved stepwise isolation of intermediates, leading to yield losses and increased solvent consumption. This guide presents a telescoped (one-pot) strategy derived from recent process chemistry optimizations (e.g., Pfizer's commercial development and subsequent patent literature). The protocol merges a Copper-catalyzed C-S bond formation (Ullmann-type) with a regioselective electrophilic iodination, eliminating the isolation of the sulfide precursor.

Key Advantages of this Protocol:

- **Process Intensification:** Reduces unit operations by combining coupling and halogenation.

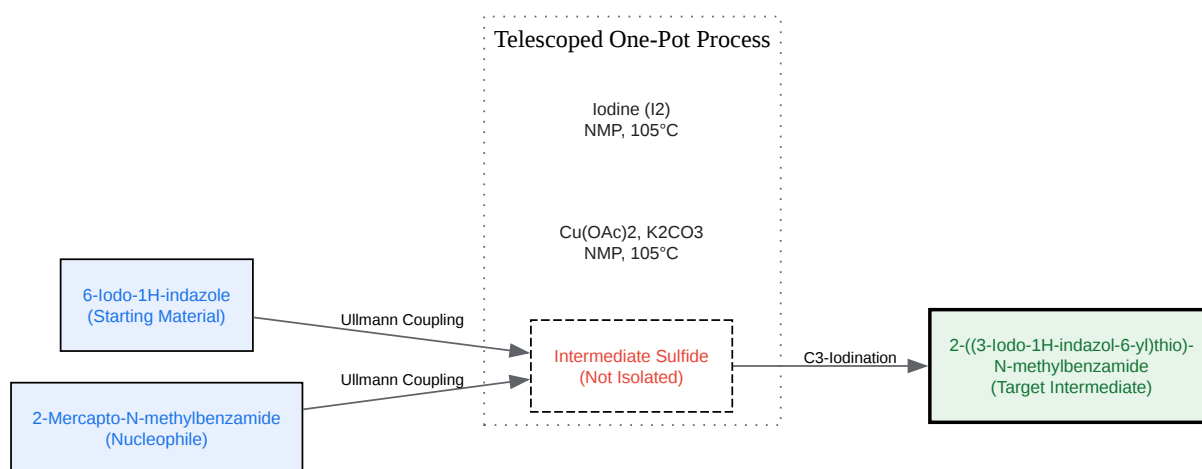
- **Cost Efficiency:** Utilizes Copper(II) acetate instead of expensive Palladium catalysts (Migita conditions).
- **Purity Control:** Includes a specific crystallization and reslurry strategy to reject inorganic salts and regioisomers, achieving >99% HPLC purity.

## Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects the Axitinib scaffold into three primary components: the indazole core, the benzamide thiol side chain, and the vinylpyridine moiety (installed later). This protocol focuses on constructing the fully functionalized indazole core.

Chemical Transformations:

- **C-S Coupling:** 6-iodo-1H-indazole reacts with 2-mercapto-N-methylbenzamide.<sup>[1][2]</sup>
- **Electrophilic Aromatic Substitution:** The resulting sulfide is iodinated at the C3 position of the indazole ring.



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Figure 1: Reaction scheme illustrating the direct conversion of starting materials to the iodinated intermediate without isolation of the sulfide species.

## Detailed Experimental Protocol

Scale: Pilot Scale (Basis: 4.4 kg of Indazole SM). Safety Warning: Iodine is corrosive and volatile. NMP is a reproductive toxin. Perform all operations in a well-ventilated fume hood with appropriate PPE.

## Materials & Reagents

Reagent	Role	Equiv. (approx)	Mass/Vol
6-Iodo-1H-indazole	Limiting Reagent	1.0	4.4 kg
2-Mercapto-N-methylbenzamide	Nucleophile	1.15	3.5 kg
Copper(II) Acetate Monohydrate	Catalyst	0.05	0.17 kg
Potassium Carbonate	Base	2.9	7.3 kg
Iodine (I2)	Iodinating Agent	1.8	8.2 kg
N-Methyl-2-pyrrolidone (NMP)	Solvent	-	~8.0 kg total
Ascorbic Acid	Quench Agent	-	5.0 kg
Acetonitrile	Anti-solvent	-	10.7 kg

## Step-by-Step Methodology

### Stage 1: C-S Coupling (Ullmann-Type)

- Reactor Setup: Inert a glass-lined reactor with Nitrogen (N<sub>2</sub>).
- Base/Catalyst Charge: Charge NMP (3.0 kg), 6-iodo-1H-indazole (4.4 kg), Potassium Carbonate (7.3 kg), and Cu(OAc)<sub>2</sub> (0.17 kg) at 20–25°C.
- Activation: Heat the slurry to 80°C with medium agitation.

- Thiol Addition: In a separate vessel, dissolve 2-mercapto-N-methylbenzamide (3.5 kg) in NMP (1.75 kg) at 60°C. Add this solution to the main reactor over 15 minutes.
- Reaction: Heat the mixture to 105°C and stir for 90 minutes.
  - IPC (In-Process Control): Check by HPLC for consumption of 6-iodoindazole (<1%).

Stage 2: In-Situ Iodination 6. Iodine Charge: Prepare a solution of Iodine (8.2 kg) in NMP (2.8 kg). 7. Addition: Add the Iodine solution to the hot reaction mixture (105°C) cautiously. Exotherm expected. 8. Reaction: Maintain temperature at 105°C for 120 minutes.

- Mechanism:[2][3][4][5][6][7][8][9][10] The iodine electrophilically attacks the C3 position of the electron-rich indazole ring.
- IPC:[11] Monitor for conversion of the sulfide intermediate to the di-iodo species (or mono-iodo product depending on nomenclature, here C3-I is the target).

Stage 3: Quench & Workup 9. Cooling: Cool the reaction mass to 80°C. 10. Anti-solvent Addition: Charge Acetonitrile (10.7 kg) to modify crystal habit and solubility. 11. Reductive Quench: Slowly add a solution of Ascorbic Acid (5.0 kg) in Water (24 kg) over 120 minutes at 80°C.

- Purpose: Reduces unreacted Iodine (I<sub>2</sub>) to Iodide (I<sup>-</sup>), preventing product contamination and color issues.
- Crystallization: Add a second portion of Water (24 kg) over 80 minutes at 80°C.
- Final Cooling: Cool the slurry to 0–5°C over 4 hours.
- Filtration: Filter the solids. The mother liquor contains NMP, inorganic salts, and iodide byproducts.

Stage 4: Purification (Reslurry) 15. Reslurry: Transfer the wet cake to a clean reactor. Add Acetone (20 kg) and Water (10 kg).[3] 16. Heating: Heat to 55–60°C and stir for 1 hour. This removes trapped NMP and trace regioisomers. 17. Isolation: Cool to 20°C, filter, and wash with chilled Acetone (3 kg). 18. Drying: Vacuum dry at 50–60°C.

Expected Yield: ~65% (based on 6-iodoindazole).[2][3] Purity: >99.0% (HPLC).

## Critical Process Parameters (CPPs)

Parameter	Setpoint	Criticality	Scientific Rationale
Reaction Temp (Stage 1)	105 ± 5°C	High	Required to overcome the activation energy of the Cu-catalyzed C-S coupling. Lower temps lead to stalled reaction; higher temps promote disulfide impurities.
Iodine Stoichiometry	1.8 eq	Medium	Excess iodine ensures complete conversion at C3, but too much increases the burden on the ascorbic acid quench.
Quench Rate	120 min	High	Rapid addition of aqueous ascorbic acid at 80°C can cause uncontrolled precipitation (oiling out), trapping impurities. Slow addition ensures crystal growth.
Atmosphere	Nitrogen	High	Thiolate anions are susceptible to oxidative dimerization (disulfide formation) in the presence of air and Copper.[1]

## Troubleshooting Guide

### Issue 1: Low Conversion in Coupling Step

- Cause: Catalyst deactivation (oxidation of Cu species) or poor quality base.
- Solution: Ensure K<sub>2</sub>CO<sub>3</sub> is anhydrous and finely milled. Verify N<sub>2</sub> sparging of solvents. Increase catalyst loading to 0.1 eq if necessary.

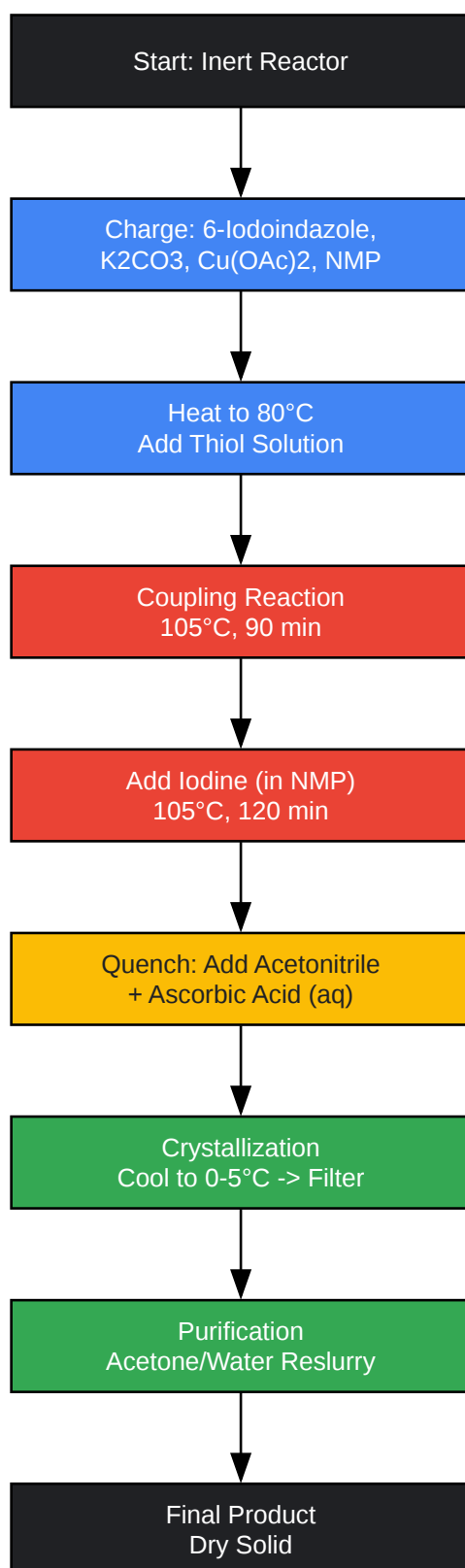
#### Issue 2: High Levels of Disulfide Impurity

- Cause: Oxygen ingress or thermal stress on the thiol before coupling.
- Solution: Degas the thiol/NMP solution before addition. Ensure the thiol is added after the catalyst/base mixture is at temperature (80°C).

#### Issue 3: Product Coloration (Purple/Brown)

- Cause: Residual Iodine trapped in the crystal lattice.
- Solution: Increase the Ascorbic Acid charge or extend the reslurry time in Acetone/Water. Ensure pH of the slurry is slightly acidic to neutral during quench.

## Workflow Visualization



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Figure 2: Process flow diagram for the telescoped synthesis and purification.

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